

# A Head-to-Head Battle of PKM2 Inhibitors: Shikonin vs. Lapachol

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PKM2-IN-5 |           |
| Cat. No.:            | B10807787 | Get Quote |

For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Pyruvate Kinase M2 (PKM2) is a critical endeavor in the development of novel cancer therapeutics. This guide provides an objective comparison of two prominent natural product-derived PKM2 inhibitors: shikonin and lapachol. By examining their mechanism of action, inhibitory efficacy, and impact on cancer cell metabolism, this document aims to provide a comprehensive resource to inform research and development decisions.

Pyruvate Kinase M2 is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a pivotal role in the Warburg effect, a metabolic hallmark of cancer. By catalyzing the final rate-limiting step of glycolysis, PKM2 regulates the flux of glucose-derived carbons towards either energy production or biosynthesis, thereby supporting rapid cell proliferation. The inhibition of PKM2 is a promising strategy to disrupt cancer cell metabolism and induce cell death.

# Mechanism of Action: Targeting a Key Metabolic Regulator

Both shikonin and lapachol are naphthoquinone compounds that have been identified as inhibitors of PKM2. They exert their effects by directly binding to the enzyme, leading to a reduction in its catalytic activity. This inhibition of PKM2 disrupts the normal glycolytic pathway in cancer cells, leading to a decrease in ATP production and the accumulation of upstream glycolytic intermediates. This metabolic reprogramming can trigger cellular stress and ultimately lead to apoptosis or other forms of cell death.[1][2]



While both compounds target PKM2, in silico docking studies suggest differences in their binding affinities. Lapachol is predicted to have a higher binding affinity for PKM2 compared to shikonin, with an estimated free energy of binding of -9.34 kcal/mol for lapachol and -7.98 kcal/mol for shikonin.[1] This suggests that lapachol may form a more stable complex with the enzyme.

## **Quantitative Comparison of Inhibitory Potency**

The efficacy of an inhibitor is a critical parameter for its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for shikonin and lapachol against PKM2. It is important to note that IC50 values can vary depending on the experimental conditions, such as the assay type (enzymatic vs. cell-based) and the specific cell line used.

| Inhibitor                 | Assay Type                | Target                    | IC50 Value                  | Reference |
|---------------------------|---------------------------|---------------------------|-----------------------------|-----------|
| Shikonin                  | Enzymatic<br>(calculated) | Recombinant<br>Human PKM2 | 1.42 μΜ                     | [1]       |
| Cell-based<br>(MTT)       | Eca109 cells              | 19.9 μM (24h)             | [3]                         |           |
| Cell-based<br>(MTT)       | A549 cells                | 5.739 μM (24h)            |                             |           |
| Cell-based<br>(MTT)       | PC9 cells                 | 6.302 μM (24h)            | _                           |           |
| Lapachol                  | Enzymatic                 | Purified Human<br>PKM2    | ~10 μM (for 50% inhibition) |           |
| Enzymatic<br>(calculated) | Recombinant<br>Human PKM2 | 141.86 nM                 |                             | -         |

## **Experimental Protocols**

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are representative protocols for key experiments used to evaluate PKM2 inhibitors.



# PKM2 Enzyme Activity Assay (Lactate Dehydrogenase Coupled Assay)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.

#### Materials:

- Recombinant human PKM2 protein
- Inhibitor (Shikonin or Lapachol)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
- Phosphoenolpyruvate (PEP)
- Adenosine diphosphate (ADP)
- Nicotinamide adenine dinucleotide, reduced form (NADH)
- Lactate Dehydrogenase (LDH) from rabbit muscle

#### Procedure:

- Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
- Add the desired concentration of the inhibitor (shikonin or lapachol) or vehicle control (e.g., DMSO) to the reaction mixture.
- Initiate the reaction by adding recombinant PKM2 protein.
- Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
- The rate of NADH oxidation is used to calculate the PKM2 activity. The inhibitory effect is determined by comparing the activity in the presence of the inhibitor to the vehicle control.



## **Cell Viability Assay (MTT Assay)**

This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cells.

#### Materials:

- Cancer cell line of interest (e.g., A549, PC9, Eca109)
- Complete cell culture medium
- Inhibitor (Shikonin or Lapachol)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Solubilization solution (e.g., DMSO)

#### Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the inhibitor or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

## **Western Blotting for PKM2 Expression**

This technique is used to determine the levels of PKM2 protein in cells after treatment with inhibitors.

#### Materials:



- Cancer cell line of interest
- Inhibitor (Shikonin or Lapachol)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against PKM2
- Secondary antibody conjugated to HRP
- · Chemiluminescent substrate

#### Procedure:

- Treat cells with the inhibitor or vehicle control.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
- Block the membrane and incubate with the primary antibody against PKM2.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

## Signaling Pathways and Experimental Workflows



The inhibition of PKM2 by shikonin and lapachol initiates a cascade of downstream cellular events. A simplified representation of the central role of PKM2 in cancer cell metabolism and the impact of its inhibition is depicted below.



#### Click to download full resolution via product page

Caption: Inhibition of PKM2 by shikonin or lapachol blocks the conversion of PEP to pyruvate, disrupting glycolysis and promoting apoptosis.

The general workflow for comparing PKM2 inhibitors is outlined in the following diagram.





Click to download full resolution via product page

Caption: A typical workflow for the comparative evaluation of PKM2 inhibitors, from initial in vitro screening to cellular and mechanistic studies.

### Conclusion

Both shikonin and lapachol are promising natural product-derived inhibitors of PKM2 with demonstrated anti-cancer properties. Lapachol appears to exhibit a higher binding affinity and,



in some enzymatic assays, a lower inhibitory concentration than shikonin. However, the cellular efficacy of both compounds is influenced by various factors, including cell type and experimental conditions. This guide provides a framework for the comparative evaluation of these and other PKM2 inhibitors, emphasizing the importance of standardized protocols and multi-faceted experimental approaches to fully elucidate their therapeutic potential. Further research, including in vivo studies and exploration of potential off-target effects, is warranted to advance the clinical development of these promising anti-cancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Battle of PKM2 Inhibitors: Shikonin vs. Lapachol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10807787#comparing-pkm2-in-5-vs-shikonin-for-pkm2-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com